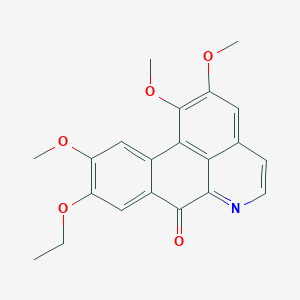
(1-Ethyloctyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyloctyl)cyclohexane is a type of cycloalkane that is widely used in scientific research. It is a colorless and odorless liquid that is soluble in organic solvents. This chemical compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and material science.
Wirkmechanismus
The mechanism of action of (1-Ethyloctyl)cyclohexane is not fully understood. However, it is believed to act as a modulator of various biological processes, including inflammation and pain. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that (1-Ethyloctyl)cyclohexane has several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Ethyloctyl)cyclohexane in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential to form emulsions with other compounds.
Zukünftige Richtungen
There are several future directions for the study of (1-Ethyloctyl)cyclohexane. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential therapeutic effects in various disease models. Additionally, the use of (1-Ethyloctyl)cyclohexane in the development of new materials and nanotechnology applications is an exciting area of future research.
Synthesemethoden
The synthesis of (1-Ethyloctyl)cyclohexane can be achieved through several methods, including catalytic hydrogenation of cyclohexene, alkyl halide substitution, and the Grignard reaction. The most commonly used method is the catalytic hydrogenation of cyclohexene, which involves the reaction of cyclohexene with hydrogen gas in the presence of a catalyst such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
(1-Ethyloctyl)cyclohexane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it is used as a precursor for the synthesis of various drugs, including anti-inflammatory and analgesic agents. It is also used in the production of cosmetic products such as perfumes and fragrances.
Eigenschaften
CAS-Nummer |
13151-74-1 |
|---|---|
Produktname |
(1-Ethyloctyl)cyclohexane |
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
decan-3-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
OUPADZQNAUCFAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCC(CC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



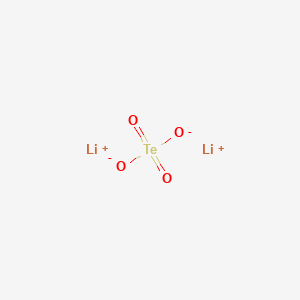
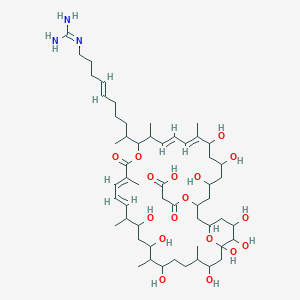
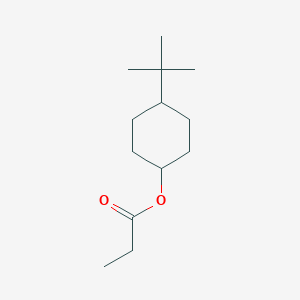
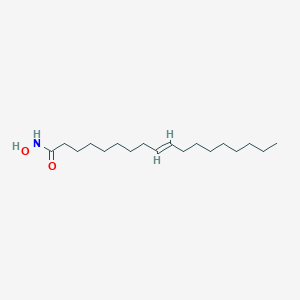
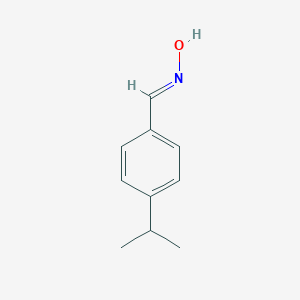
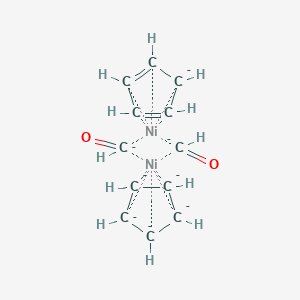
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)


![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)

